momordicoside F1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Momordicoside F1 is a natural product found in Momordica charantia . It is a triterpenoid and is one of several related cucurbitane triterpenoid glycosides that can be extracted from the bitter melon vine . Its molecular formula is C37H60O8 .
Molecular Structure Analysis
The molecular structure of this compound is complex. Its IUPAC name is (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol . The molecular weight is 632.9 g/mol .Applications De Recherche Scientifique
Biological Activities
Momordicoside, including F1, exhibits a range of biological activities. It has been found to have properties such as reducing blood sugar, enhancing immunity, controlling secretion, and possessing anti-oxidative functions (Ning, 2008). These extensive biological activities suggest potential edible and medicinal value, indicating a broad scope for research and development.
Therapeutic Potential in Lung Injury and Carcinoma
Momordicoside G, closely related to F1, has been studied for its effects on lung injury and carcinoma lesions. It regulates macrophage phenotypes to stimulate repair of lung injury and prevent urethane-induced lung carcinoma lesions. This suggests a potential role of momordicosides in lung health and cancer prevention (Du et al., 2019).
Physiological Functions and Food Applications
Momordicoside has various physiological functions, including hypoglycemic, anti-tumor, anti-virus, anti-HIV, enhancing human immunity, and bacteriostatic effects. Its applications in food areas, likely including F1, have been explored due to these health benefits (Zhou Wei, 2009).
Insulin Secretion Activity
A study on a new cucurbitane-type triterpenoid glycoside, momordicoside U, found that it displayed moderate insulin secretion activity in an in vitro assay. This implies a possible role of momordicosides in managing diabetes (Ma et al., 2010).
Antidiabetic Activities
Momordicosides, including variants Q, R, S, and T, have shown antidiabetic activities. They enhance fatty acid oxidation and glucose disposal, indicating their potential as therapeutic agents for diabetes and obesity (Tan et al., 2008).
Molecular Docking as Maltase-Glucoamylase Inhibitors
Momordicoside F2, similar to F1, has been studied for its binding affinity to maltase-glucoamylase receptors, indicating its potential in the treatment of diabetes. The study suggests its utility in developing novel antidiabetic agents (Ochieng et al., 2017).
Anti-Inflammatory and Antidiabetic Properties
Momordicosides from Momordica charantia fruits, including variants like momordicoside A and L, have been studied for their anti-inflammatory and antidiabetic properties. This research underscores their potential use in managing diabetes and associated inflammatory conditions (Perera et al., 2021).
Stability and Pharmacological Actions
Studies have also focused on the stability of momordicosides under various conditions, which is crucial for their application in health food industry (Xin, 2008). Additionally, the pharmacological actions of Momordica charantia, which contains momordicosides, have been extensively reviewed, highlighting its diverse medicinal uses (Grover & Yadav, 2004).
Orientations Futures
Future research could focus on further elucidating the mechanism of action of momordicoside F1, particularly its potential role in activating the Nrf2 pathway . Additionally, more studies are needed to understand its synthesis, chemical reactions, and physical and chemical properties. The safety and hazards associated with its use also warrant further investigation.
Mécanisme D'action
Target of Action
Momordicoside F1 is a bioactive compound isolated from Momordica charantia, also known as bitter melon . The primary target of this compound is the Keap1-Kelch protein . Keap1 is a key regulator of the Nrf2 antioxidant response pathway, which plays a crucial role in cellular defense against oxidative stress .
Mode of Action
It is suggested that this compound may inhibit the keap1-kelch protein, thereby activating the nrf2 pathway . This activation leads to an increase in the antioxidant status of the cellular environment .
Biochemical Pathways
The activation of the Nrf2 pathway by this compound leads to a series of downstream effects. Nrf2 is a key signaling protein in the Keap1/Nrf2/ARE signaling pathway, which is a crucial cellular antioxidant pathway . When Nrf2 is activated, it binds to the Antioxidant Response Elements (ARE) at the regulatory regions of its target genes, leading to the expression of proteins with antioxidant and cytoprotective functions .
Result of Action
The activation of the Nrf2 pathway by this compound can lead to an increase in the antioxidant status of the cellular environment . This can potentially protect cells from oxidative stress, which is implicated in various pathologies .
Analyse Biochimique
Biochemical Properties
Momordicoside F1, like other bioactive compounds in Momordica charantia, is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Other compounds from Momordica charantia have been shown to have anti-diabetic, anti-obesity, anti-cancer, anti-microbial, hypotensive, antioxidant, anti-hyperlipidemic, anti-inflammatory, immunomodulatory, anthelmintic, and protective properties . These effects might be due to various phytochemicals present in the plant, including this compound .
Molecular Mechanism
Studies on other compounds from Momordica charantia suggest that they may act as inhibitors of the Keap1-Kelch protein, potentially activating the Nrf2 signaling pathway . This pathway is crucial for cellular antioxidant responses .
Propriétés
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-yl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60O8/c1-22(10-9-15-32(2,3)42-8)23-13-16-35(7)25-14-17-37-26(36(25,21-43-37)19-18-34(23,35)6)11-12-27(33(37,4)5)45-31-30(41)29(40)28(39)24(20-38)44-31/h9,14-15,17,22-31,38-41H,10-13,16,18-21H2,1-8H3/b15-9+/t22-,23-,24-,25+,26+,27+,28-,29+,30-,31+,34-,35+,36+,37-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGABSJZVJOSCX-IYZDVQGMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)OC)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)OC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)OC)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)OC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.